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For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal work of Michael J. S. Dewar and his collaborators

in the late 1950s and early 1960s, which laid the foundation for the field of boron-nitrogen (BN)

containing aromatic compounds. These pioneering studies demonstrated the isoelectronic and

isosteric relationship between a C=C bond and a B-N group, opening a new frontier in

heterocyclic chemistry with significant implications for materials science and drug development.

This document provides a detailed overview of the initial syntheses of key BN-aromatic

systems, including experimental protocols and quantitative data, presented in a format

amenable to contemporary research standards.

Synthesis of 10,9-Borazarophenanthrene
Derivatives
One of the earliest successes in Dewar's exploration of BN-aromatics was the synthesis of the

10,9-borazarophenanthrene system, an isostere of phenanthrene. The general approach

involved the cyclization of an aminobiphenyl derivative followed by functionalization at the

boron center.

General Synthetic Pathway
The synthesis commences with the formation of a B-N bond through the reaction of 2-

aminobiphenyl with a boron trihalide, followed by cyclization. The resulting B-halo-10,9-

borazarophenanthrene can then be converted to a variety of derivatives.
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Figure 1: Synthetic pathway to 10,9-borazarophenanthrene derivatives.

Experimental Protocols
Synthesis of 10-Chloro-10,9-borazarophenanthrene: A solution of 2-aminobiphenyl in an inert

solvent (e.g., benzene) is treated with an equimolar amount of boron trichloride at room

temperature. The resulting intermediate, 2-(dichloroboryl)aminobiphenyl, is then heated at

reflux to effect cyclization, yielding 10-chloro-10,9-borazarophenanthrene.

Synthesis of 10-Hydroxy-10,9-borazarophenanthrene: The 10-chloro derivative is carefully

hydrolyzed with water or aqueous base to afford 10-hydroxy-10,9-borazarophenanthrene.

Synthesis of 10-Alkyl/Aryl-10,9-borazarophenanthrene: Treatment of 10-chloro-10,9-

borazarophenanthrene with a Grignard reagent (e.g., methylmagnesium iodide or

phenylmagnesium bromide) in an ethereal solvent provides the corresponding 10-alkyl or 10-

aryl derivative.

Synthesis of 10,9-Borazarophenanthrene: The parent 10,9-borazarophenanthrene can be

obtained by the reduction of 10-hydroxy-10,9-borazarophenanthrene with a reducing agent

such as lithium aluminum hydride.

Quantitative Data
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The following table summarizes the reported yields for the synthesis of various 10,9-

borazarophenanthrene derivatives as described in Dewar's early work.

Compound Starting Material Reagents Yield (%)

10-Chloro-10,9-

borazarophenanthren

e

2-Aminobiphenyl BCl₃ Good

10-Hydroxy-10,9-

borazarophenanthren

e

10-Chloro-10,9-

borazarophenanthren

e

H₂O Good

10-Methyl-10,9-

borazarophenanthren

e

10-Chloro-10,9-

borazarophenanthren

e

CH₃MgI Good

10-Phenyl-10,9-

borazarophenanthren

e

10-Chloro-10,9-

borazarophenanthren

e

C₆H₅MgBr Good

10,9-

Borazarophenanthren

e

10-Hydroxy-10,9-

borazarophenanthren

e

LiAlH₄ Good

Note: The original publications often reported qualitative yields (e.g., "good" or "quantitative")

rather than specific percentages.

Synthesis of 2,1-Borazaronaphthalene Derivatives
Dewar's group also pioneered the synthesis of the 2,1-borazaronaphthalene system, an

isostere of naphthalene. The synthetic strategy is analogous to that of the

borazarophenanthrene series, starting from a substituted aminostyrene.

General Synthetic Pathway
The synthesis involves the reaction of 2-amino-trans-stilbene with boron trichloride, followed by

cyclization and subsequent functionalization at the boron atom.
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Figure 2: Synthetic pathway to 2,1-borazaronaphthalene derivatives.

Experimental Protocols
Synthesis of 2-Chloro-2,1-borazaronaphthalene: 2-Amino-trans-stilbene is reacted with boron

trichloride in an inert solvent. The resulting adduct is heated to induce cyclization and

elimination of hydrogen chloride, affording 2-chloro-2,1-borazaronaphthalene.

Synthesis of 2-Hydroxy-2,1-borazaronaphthalene: Hydrolysis of the 2-chloro derivative yields 2-

hydroxy-2,1-borazaronaphthalene.

Synthesis of 2-Alkyl/Aryl-2,1-borazaronaphthalene: Reaction of 2-chloro-2,1-

borazaronaphthalene with a suitable Grignard reagent provides the corresponding 2-

substituted derivatives.

Synthesis of 2,1-Borazaronaphthalene: The parent 2,1-borazaronaphthalene is obtained via the

reduction of 2-hydroxy-2,1-borazaronaphthalene with lithium aluminum hydride.

Quantitative Data
The following table summarizes the reported yields for the synthesis of various 2,1-

borazaronaphthalene derivatives from Dewar's initial studies.
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Compound Starting Material Reagents Yield (%)

2-Chloro-2,1-

borazaronaphthalene

2-Amino-trans-

stilbene
BCl₃ Good

2-Hydroxy-2,1-

borazaronaphthalene

2-Chloro-2,1-

borazaronaphthalene
H₂O Good

2-Methyl-2,1-

borazaronaphthalene

2-Chloro-2,1-

borazaronaphthalene
CH₃MgI Good

2-Phenyl-2,1-

borazaronaphthalene

2-Chloro-2,1-

borazaronaphthalene
C₆H₅MgBr Good

2,1-

Borazaronaphthalene

2-Hydroxy-2,1-

borazaronaphthalene
LiAlH₄ Good

Dehydrogenation Route to 10,9-
Borazaronaphthalene
An alternative and significant route to a BN-naphthalene isomer was the dehydrogenation of a

saturated precursor, 9-aza-10-boradecalin. This method provided strong evidence for the

aromatic stability of the resulting 10,9-borazaronaphthalene.

Synthetic Workflow

9-Aza-10-boradecalin

10,9-Borazaronaphthalene

Dehydrogenation

Dehydrogenation Catalyst (e.g., Pd/C) High Temperature
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Figure 3: Dehydrogenation of 9-aza-10-boradecalin.

Experimental Protocol
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9-Aza-10-boradecalin is heated with a dehydrogenation catalyst, such as palladium on carbon

(Pd/C), at elevated temperatures (e.g., >200 °C) to yield 10,9-borazaronaphthalene. The

product can be purified by sublimation.

Quantitative Data
Product Starting Material Conditions Yield (%)

10,9-

Borazaronaphthalene
9-Aza-10-boradecalin Pd/C, Heat Not specified

Conclusion
The initial syntheses of BN-containing aromatics by M. J. S. Dewar and his team were

landmark achievements that established a new class of heteroaromatic compounds. The

methodologies they developed, centered around the cyclization of aminobiphenyl and

aminostilbene derivatives and the dehydrogenation of saturated precursors, provided the first

access to these novel molecular architectures. While the early reports often lacked precise

quantitative data by modern standards, they unequivocally demonstrated the viability of

synthesizing stable aromatic systems in which a C=C unit is replaced by a B-N group. This

foundational work has inspired decades of research into the synthesis, properties, and

applications of BN-aromatics, a field that continues to be of great interest to the scientific

community.

To cite this document: BenchChem. [The Genesis of BN Aromatics: A Technical Guide to
Dewar's Pioneering Syntheses]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1258123#dewar-s-initial-synthesis-of-bn-containing-
aromatics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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